molecular formula C20H23N B7819325 Dibenzyl(2-cyclohexenyl)amine

Dibenzyl(2-cyclohexenyl)amine

Cat. No.: B7819325
M. Wt: 277.4 g/mol
InChI Key: QHWGQBZLGREBEF-UHFFFAOYSA-N
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Description

Dibenzyl(2-cyclohexenyl)amine is a tertiary amine characterized by two benzyl groups and a 2-cyclohexenyl substituent attached to a central nitrogen atom. Dibenzyl amines are known for their stability, low water solubility (~0.05 g/L), and compatibility with organic solvents like alcohol and ether . The introduction of a cyclohexenyl group may enhance steric effects and alter electronic properties, influencing reactivity and bioactivity.

Properties

IUPAC Name

N,N-dibenzylcyclohex-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-2,4-8,10-14,20H,3,9,15-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWGQBZLGREBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which Dibenzyl(2-cyclohexenyl)amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (Water) Key Substituents LogP
Dibenzyl(2-cyclohexenyl)amine* C₂₀H₂₁N 275.39 ~0.05 g/L (inferred) Benzyl (×2), 2-cyclohexenyl ~3.2†
Dibenzyl amine C₁₄H₁₅N 197.28 0.05 g/L Benzyl (×2) 2.67
(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine C₂₀H₂₃N 277.41 Low (organic solvents) Benzyl, 1-phenylethyl, cyclohexanamine ~3.5‡
2,2-Diphenylethan-1-amine C₁₄H₁₅N 197.28 Low Phenyl (×2), ethyl 3.1

*Inferred properties based on structural analogs. †Estimated using group contribution methods. ‡Predicted from substituent effects.

Research Findings and Challenges

  • Stability : Dibenzyl amines show stability in rodent liver microsomes, suggesting metabolic resilience . Cyclohexenyl derivatives may face oxidation of the cyclohexene ring, requiring further stability studies.
  • Reactivity : Bulky amines like di-isopropylamine resist reactions under aqueous conditions , implying that this compound’s steric bulk might limit its participation in certain nucleophilic reactions.

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